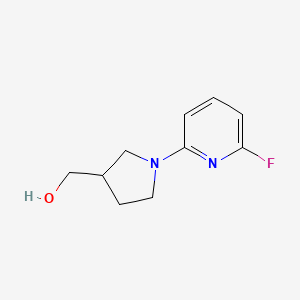

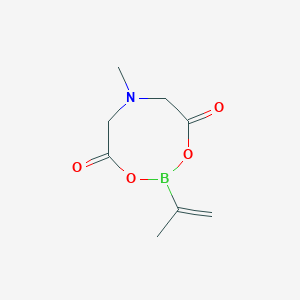

Clorhidrato de éter propílico de 2-(2-piperidinil)etil

Descripción general

Descripción

Mecanismo De Acción

2-(2-Piperidinyl)ethyl propyl ether hydrochloride is known to act as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors. It has been shown to bind to the muscarinic receptor subtypes M1, M2, M3, and M4, as well as to the nicotinic receptor subtypes α4β2 and α7. At the muscarinic receptors, 2-(2-Piperidinyl)ethyl propyl ether hydrochloride is known to produce an excitatory response, while at the nicotinic receptors it produces an inhibitory response.

Biochemical and Physiological Effects

2-(2-Piperidinyl)ethyl propyl ether hydrochloride has been shown to have a variety of biochemical and physiological effects. At the muscarinic receptor, it has been shown to produce an excitatory response, leading to increased levels of intracellular calcium, increased levels of cyclic AMP, and increased levels of intracellular calcium-dependent phosphatases. At the nicotinic receptor, it has been shown to produce an inhibitory response, leading to decreased levels of intracellular calcium, decreased levels of cyclic AMP, and decreased levels of intracellular calcium-dependent phosphatases. Additionally, 2-(2-Piperidinyl)ethyl propyl ether hydrochloride has been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-Piperidinyl)ethyl propyl ether hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with and store. Additionally, it is relatively stable, with a long shelf-life. It is also non-toxic and has a low cost.

However, there are some limitations to using 2-(2-Piperidinyl)ethyl propyl ether hydrochloride in laboratory experiments. It is known to produce a variety of effects, making it difficult to study the effects of a single compound. Additionally, it is known to produce a variety of effects at different doses, making it difficult to study the effects of a single dose. Finally, it is known to produce a variety of effects on different tissues and organs, making it difficult to study the effects of a single tissue or organ.

Direcciones Futuras

There are several potential future directions for the use of 2-(2-Piperidinyl)ethyl propyl ether hydrochloride in scientific research. First, it could be used to study the effects of drugs on the nervous system, as well as to investigate the mechanism of action of various drugs. Additionally, it could be used to study the effects of drugs on the cardiovascular system, to investigate the pharmacokinetics of drugs, and to study the biochemical and physiological effects of drugs. Finally, it could be used to study the effects of drugs on the immune system, to investigate the pharmacodynamics of drugs, and to study the metabolism of drugs.

Aplicaciones Científicas De Investigación

- Los derivados de piperidina desempeñan un papel crucial en el desarrollo de fármacos debido a sus diversas propiedades farmacológicas. Los investigadores exploran la síntesis de nuevos compuestos que contienen unidades de piperidina, incluyendo Clorhidrato de éter propílico de 2-(2-piperidinil)etil, para crear posibles agentes farmacéuticos. Estos derivados pueden exhibir actividades antivirales, analgésicas o antipsicóticas .

Síntesis orgánica y química medicinal

Propiedades

IUPAC Name |

2-(2-propoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXPBSZVLDZKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185297-65-7 | |

| Record name | Piperidine, 2-(2-propoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde](/img/structure/B1388653.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)

![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)

![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)

![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)